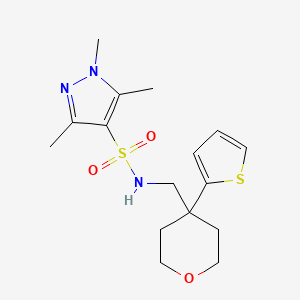

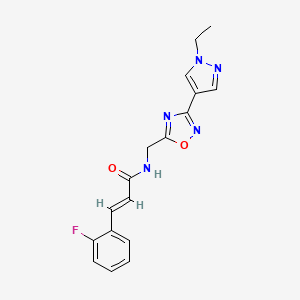

![molecular formula C11H11N3O7 B2978961 4-[(3,5-Dinitrobenzoyl)amino]butanoic acid CAS No. 102202-82-4](/img/structure/B2978961.png)

4-[(3,5-Dinitrobenzoyl)amino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoic acid involves the nitration reaction of benzoic acid with nitric acid in the presence of concentrated sulfuric acid. Alternatively, it can be initiated using 3-nitrobenzoic acid as a starting material, resulting in yields of approximately 98% . The reaction scheme is as follows:

Benzoic acid + Nitric acid → 3,5-Dinitrobenzoic acid Molecular Structure Analysis

The molecular formula of 3,5-dinitrobenzoic acid is C₇H₄O₆N₂ , with a molar mass of approximately 212.118 g/mol . It appears as yellow or colorless crystals and has a melting point range of 205 to 207°C .

Chemical Reactions Analysis

- Derivatization : Chemists use 3,5-dinitrobenzoic acid to identify various organic substances, especially alcohols. By reacting the substance of interest with 3,5-dinitrobenzoic acid in the presence of sulfuric acid, crystallizable derivatives are formed. For instance, alcohols can be identified based on the melting points of their esters with 3,5-dinitrobenzoic acid .

Applications De Recherche Scientifique

Crystallography and Molecular Interactions

The study of the crystal structures of 3,5-dinitrosalicylic acid and its adducts with monoaminobenzoic acids provides insights into hydrogen bonding associations in crystallography. The strong hydrogen-bonding network involving carboxylic, nitro, and phenolic oxygens, as well as lattice water, highlights the significance of such interactions in the design and understanding of molecular structures (Smith et al., 1995).

Research on multi-component crystals between 4-phenylpyridine and substituted benzoic acids, including 3,5-dinitrobenzoic acid, sheds light on the influence of chemical and structural factors on hydrogen location between components. This study is pivotal for understanding solid-state proton transfer and the balance between co-crystal and organic salt formation (Seaton et al., 2013).

Design of Host-Guest Complexes

- Investigations into host-guest complexes through non-covalent bonds, with 3,5-dinitro-4-methylbenzoic acid functioning as a host, demonstrate the potential for creating cavities for guest molecules. This highlights the utility of nitrobenzoic acid derivatives in supramolecular chemistry and the design of materials with specific encapsulation capabilities (Pedireddi et al., 1998).

Supramolecular Chemistry

- The formation of layered and pillared structures by dinitrobenzoic acids, such as 3,5-dinitrobenzoic acid, in coordination with other compounds, indicates the role of nitro groups in directing intermolecular interactions. This has implications for the development of materials with novel properties and functionalities (Pedireddi et al., 1998).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3,5-dinitrobenzoyl)amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O7/c15-10(16)2-1-3-12-11(17)7-4-8(13(18)19)6-9(5-7)14(20)21/h4-6H,1-3H2,(H,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMSXEQJVQJYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)

![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)

![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)

![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2978896.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)

![methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2978901.png)